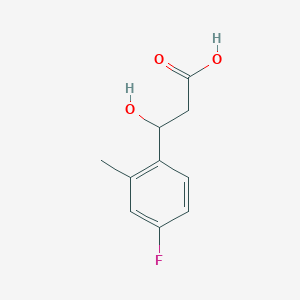
3-Ethyl-2-isocyanatopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-isocyanatopentane is an organic compound with the molecular formula C8H15NO It is a branched alkane with an isocyanate functional group attached to the second carbon atom and an ethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-isocyanatopentane can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-aminopentane with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
3-Ethyl-2-aminopentane+Phosgene→this compound+HCl
This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risks associated with handling phosgene.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-isocyanatopentane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The ethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Acids and Bases: Can catalyze the hydrolysis of the isocyanate group.
Oxidizing Agents: May oxidize the ethyl group to form aldehydes or carboxylic acids.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
Aplicaciones Científicas De Investigación
3-Ethyl-2-isocyanatopentane has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the production of specialty coatings and adhesives due to its reactive isocyanate group.
Biological Research: Studied for its interactions with biological molecules and potential use in bioconjugation techniques.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-isocyanatopentane primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. This reactivity is exploited in various applications, including polymer synthesis and bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
2-Isocyanatopentane: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-2-isocyanatopentane: Contains a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
2-Isocyanatohexane: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
3-Ethyl-2-isocyanatopentane is unique due to the presence of both an isocyanate group and an ethyl group on a branched alkane structure
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-ethyl-2-isocyanatopentane |
InChI |
InChI=1S/C8H15NO/c1-4-8(5-2)7(3)9-6-10/h7-8H,4-5H2,1-3H3 |
Clave InChI |
GJVBNCQYKLNBSP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
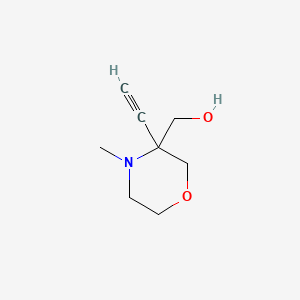
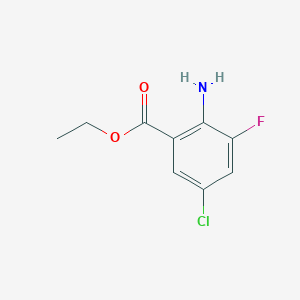
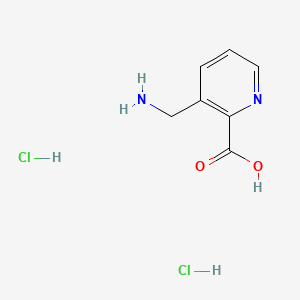
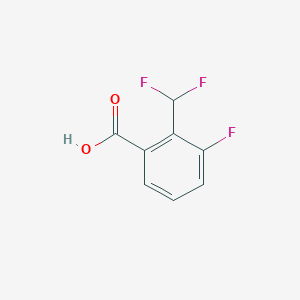
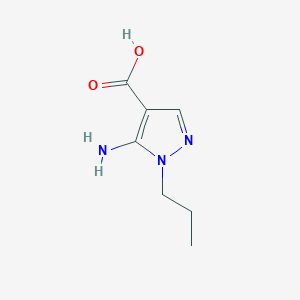
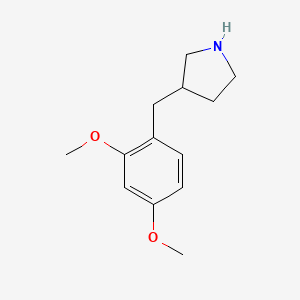
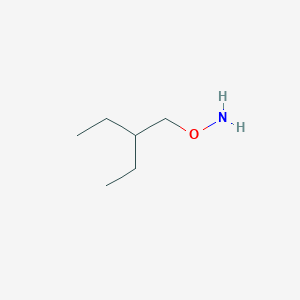
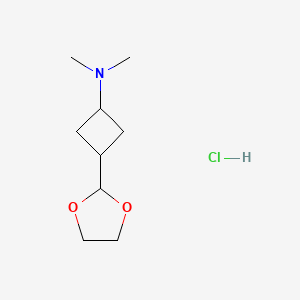
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
